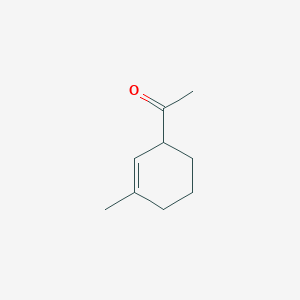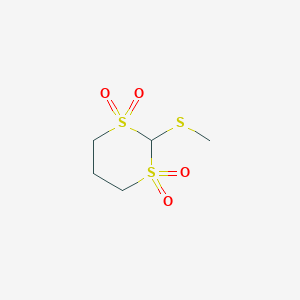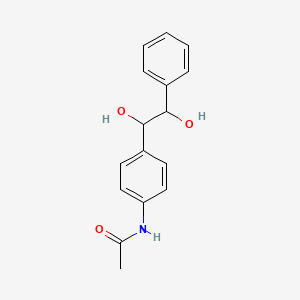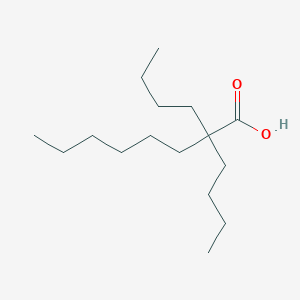
2,2-Dibutyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with two butyl groups attached to the second carbon atom of the octanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibutyloctanoic acid can be synthesized through several methods. One common approach involves the alkylation of octanoic acid with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include steps such as the purification of starting materials, controlled addition of reagents, and precise temperature control to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2,2-Dibutyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,2-Dibutyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用機序
The mechanism of action of 2,2-dibutyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and lipid synthesis. The exact molecular targets and pathways are still under investigation, but its structural similarity to other fatty acids suggests potential roles in modulating enzyme activity and signaling pathways.
類似化合物との比較
Octanoic Acid: A simpler carboxylic acid with an eight-carbon chain.
2,2-Dimethyloctanoic Acid: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyloctanoic Acid: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness: 2,2-Dibutyloctanoic acid is unique due to the presence of two butyl groups, which impart distinct physical and chemical properties
特性
CAS番号 |
60948-94-9 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
2,2-dibutyloctanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-10-11-14-16(15(17)18,12-8-5-2)13-9-6-3/h4-14H2,1-3H3,(H,17,18) |
InChIキー |
MOTGYRRBAXQEOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)(CCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
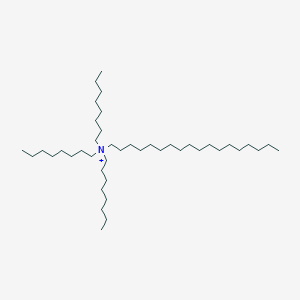
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
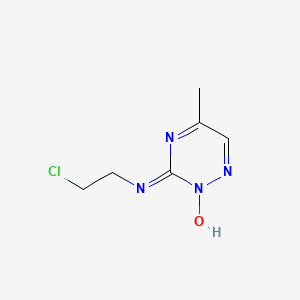

![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
